Superior Sonogashira Coupling Yield
The synthesis of 4-Chloro-2-(phenylethynyl)aniline via Sonogashira cross-coupling of 2-iodo-4-chloroaniline with phenylacetylene proceeds with an isolated yield of 83% after column chromatography purification . This yield significantly exceeds the typical 70-80% range reported for analogous unsubstituted 2-(phenylethynyl)aniline syntheses under comparable conditions . The enhanced yield is attributed to the electron-withdrawing effect of the 4-chloro substituent, which accelerates the oxidative addition step in the palladium catalytic cycle.
| Evidence Dimension | Isolated Yield of Sonogashira Cross-Coupling |
|---|---|
| Target Compound Data | 83% |
| Comparator Or Baseline | 2-(Phenylethynyl)aniline: 70-80% typical range |
| Quantified Difference | 3-13 percentage point yield advantage |
| Conditions | PdCl2(PPh3)2 (5 mol%), CuI (5 mol%), Et3N, THF, room temperature, 2 h; silica gel chromatography purification |
Why This Matters
Higher synthetic yield translates directly to reduced cost per gram and improved atom economy for large-scale procurement, making 4-Chloro-2-(phenylethynyl)aniline a more efficient starting material for multi-step synthetic sequences.
